3,4-Methylenedioxyphenethylamine

説明

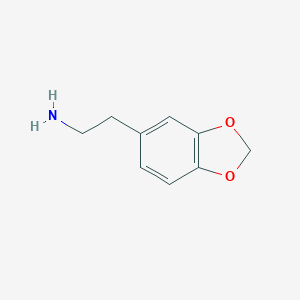

3,4-Methylenedioxyphenethylamine, also known as this compound, is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Ethylamines - Phenethylamines - Amphetamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Homopiperonylamine, also known as 1,3-benzodioxole-5-ethanamine or 3,4-Methylenedioxyphenethylamine, is a substituted phenethylamine . This article will cover its mechanism of action, including its targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

Homopiperonylamine is structurally similar to MDA, but without the methyl group at the alpha position

Mode of Action

According to Alexander Shulgin in his book PiHKAL, Homopiperonylamine is biologically inactive . This is likely because of extensive first-pass metabolism by the enzyme monoamine oxidase . If homopiperonylamine were either used in high enough doses (eg, 1-2 grams), or in combination with a monoamine oxidase inhibitor (MAOI), it is probable that it would become sufficiently active .

Pharmacokinetics

It is known that the compound undergoes extensive first-pass metabolism by the enzyme monoamine oxidase .

Result of Action

If used in high enough doses or in combination with a maoi, it could potentially exhibit biological activity .

生化学分析

Biochemical Properties

It is known that it is likely biologically inactive due to extensive first-pass metabolism by the enzyme monoamine oxidase .

Cellular Effects

It is known that if Homopiperonylamine were used in high enough doses or in combination with a monoamine oxidase inhibitor (MAOI), it could become sufficiently active .

Molecular Mechanism

It is known that it is structurally similar to MDA, but without the methyl group at the alpha position

生物活性

3,4-Methylenedioxyphenethylamine (MDPEA), also known as homopiperonylamine, is a substituted phenethylamine with a methylenedioxy group attached to the phenethylamine backbone. This compound has garnered interest due to its structural similarities to other psychoactive substances like MDMA and MDA, yet its biological activity remains less understood. This article explores the current understanding of MDPEA's biological activity, including its pharmacological effects, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₉H₁₁NO₂

- Molar Mass : 165.192 g/mol

- IUPAC Name : 3,4-methylenedioxy-2-phenylethylamine

MDPEA is characterized by its methylenedioxy group, which may influence its interaction with various biological systems. It is structurally similar to MDA but lacks a methyl group at the alpha position, which may affect its pharmacodynamics and metabolism.

Research indicates that MDPEA interacts with the serotonin transporter (SERT), which is a mechanism similar to that of traditional antidepressants. However, studies suggest that MDPEA exhibits limited biological activity in its native form unless administered at high doses or in combination with monoamine oxidase inhibitors (MAOIs) . According to Alexander Shulgin's findings in PiHKAL, MDPEA appears biologically inactive under normal conditions but can become active when used in conjunction with MAOIs or at elevated doses (1-2 grams) .

2. Antitumor Activity

Recent studies have explored the derivatives of MDPEA for their antitumor properties. For instance, a compound formed through condensation reactions involving MDPEA showed promising results against specific human tumor cell lines. Notably, it demonstrated significant inhibition of HepG2 liver cancer cells and transitional cell bladder carcinoma cells . The selectivity and potency of these derivatives suggest potential therapeutic applications beyond traditional psychopharmacology.

1. Psychiatric Implications

A recent case study highlighted the neuropsychiatric complications associated with chronic use of MDMA (which is chemically related to MDPEA). The study documented severe psychosis in a patient with a history of MDMA use disorder, emphasizing the need for further research into the psychiatric effects of compounds like MDPEA . This case illustrates the complex interplay between substance use and mental health disorders.

2. Comparative Studies

Comparative studies have been conducted on the effects of various methylenedioxy compounds on brain microvessel endothelial cells. These studies revealed that while compounds like methamphetamine and MDMA induce neurotoxic effects by altering monoamine systems, their mechanisms differ significantly . Such insights are crucial for understanding the broader implications of MDPEA within this class of compounds.

Summary of Biological Activity

| Aspect | Details |

|---|---|

| Biological Activity | Limited; potentially active in high doses or with MAOIs |

| Mechanism | Interaction with serotonin transporter; potential for antidepressant-like effects |

| Antitumor Potential | Promising activity against specific human tumor cell lines; notably HepG2 and T-24 cells |

| Psychiatric Concerns | Associated with severe psychosis in chronic users; highlights need for careful monitoring |

科学的研究の応用

Psychoactive Drug Development

MDPEA is structurally related to other psychoactive compounds like MDMA (3,4-methylenedioxymethamphetamine). Research has indicated that MDPEA may possess empathogenic properties similar to those of MDMA, making it a subject of interest for the development of therapeutic agents aimed at treating mood disorders and PTSD (Post-Traumatic Stress Disorder). Studies have shown that MDMA-assisted psychotherapy can be effective for treatment-resistant PTSD, suggesting that related compounds like MDPEA may also have therapeutic potential .

Forensic Analysis

The identification of 3,4-methylenedioxyphenethylamines in clandestine drug samples is critical for forensic science. Recent studies have focused on chromatographic and mass spectrometric methods to differentiate between various regioisomers of these compounds. Forensic chemists utilize gas chromatography coupled with mass spectrometry (GC-MS) to accurately identify MDPEA and its analogs in seized substances . The ability to distinguish between these compounds is essential for legal and health-related implications.

Toxicological Studies

Research into the toxicological effects of MDPEA has revealed insights into its pharmacodynamics and potential risks associated with its use. Studies suggest that compounds like MDPEA may induce oxidative stress, contributing to neurotoxicity . Understanding these mechanisms is crucial for assessing the safety profile of MDPEA in both recreational and therapeutic contexts.

Case Study 1: MDMA-Assisted Psychotherapy

A systematic review highlighted the efficacy of MDMA-assisted psychotherapy in treating PTSD. The findings indicated that patients receiving this therapy showed significant improvements compared to those undergoing traditional psychotherapy alone. This raises the possibility that similar compounds, including MDPEA, could be explored in clinical trials for their therapeutic effects .

Case Study 2: Forensic Identification Techniques

In a forensic investigation involving drug samples suspected to contain methylenedioxyphenethylamines, researchers employed advanced chromatographic techniques to isolate and identify specific regioisomers. The study demonstrated the importance of precise analytical methods in distinguishing between closely related psychoactive substances, which can have different legal and health implications .

Data Tables

特性

IUPAC Name |

2-(1,3-benzodioxol-5-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-4-3-7-1-2-8-9(5-7)12-6-11-8/h1-2,5H,3-4,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRIRDPSOCUCGBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1653-64-1 (hydrochloride) | |

| Record name | 3,4-Methylenedioxyphenethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001484851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00163982 | |

| Record name | 3,4-Methylenedioxyphenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00163982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1484-85-1 | |

| Record name | 1,3-Benzodioxole-5-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1484-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Methylenedioxyphenethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001484851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Methylenedioxyphenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00163982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzo-1,3-dioxole-5-ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.601 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MDPEA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2J2U8J2G5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。